Isopropyl 5-(diphenylphosphoryl)pentanoate
Overview
Description
- Isopropyl 5-(Diphenylphosphoryl)pentanoate, also known as DPP isopropyl ester, is a chemical compound with the molecular formula C20H25O3P .
- It serves as a potential trace impurity in commercial preparations of latanoprost , a medication used to treat glaucoma and ocular hypertension .
- Latanoprost itself is the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α and acts as a prodrug, converting to the active free acid form .
Mechanism of Action
Target of Action
Isopropyl 5-(diphenylphosphoryl)pentanoate is a potential trace impurity in commercial preparations of latanoprost . Latanoprost, the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α, serves as a prodrug for the free acid form, which is a potent agonist of the FP receptor in the eye .
Mode of Action
As a prodrug, latanoprost is converted into its active form in the body. The active form of latanoprost interacts with the FP receptor, a G-protein-coupled receptor in the eye . This interaction triggers a series of biochemical reactions that lead to physiological changes.
Biochemical Pathways
The activation of the FP receptor by the active form of latanoprost initiates a cascade of events in the prostaglandin pathway . This pathway plays a crucial role in various physiological processes, including inflammation, vasodilation, and regulation of intraocular pressure.
Pharmacokinetics
After topical administration in the eye, latanoprost is absorbed through the cornea and is then hydrolyzed to its active form. The active form is primarily metabolized in the liver and excreted through the kidneys .
Action Environment
The action of this compound, as a potential trace impurity in latanoprost, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . .
Biochemical Analysis
Biochemical Properties
Isopropyl 5-(diphenylphosphoryl)pentanoate plays a role in biochemical reactions as a derivative of 5-(diphenylphosphinyl)pentanoic acid . It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a prodrug of the free acid form, which is a potent agonist of the FP receptor in the eye . This interaction is crucial for its role in ophthalmology, particularly in the treatment of glaucoma.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on the FP receptor in the eye leads to changes in intraocular pressure, which is beneficial in managing glaucoma .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the free acid form, which then acts as an agonist of the FP receptor . This binding interaction leads to enzyme activation and subsequent changes in gene expression. The compound’s ability to modulate the FP receptor is central to its therapeutic effects in ophthalmology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and has a stability of up to four years . Over time, its degradation and long-term effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to the free acid form . This conversion is facilitated by specific enzymes and cofactors, which play a role in its metabolic flux and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, particularly in the eye .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its effects .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for Isopropyl 5-(Diphenylphosphoryl)pentanoate are not readily available in the literature.
- it is essential to recognize its presence as an impurity in latanoprost formulations.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- Isopropyl 5-(Diphenylphosphoryl)pentanoate’s primary significance lies in its role as an impurity in latanoprost.
- Latanoprost, as an FP receptor agonist, reduces intraocular pressure and is widely used in ophthalmology .
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
IUPAC Name |
propan-2-yl 5-diphenylphosphorylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSCAFULQNHZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088449-88-9 | |
Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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